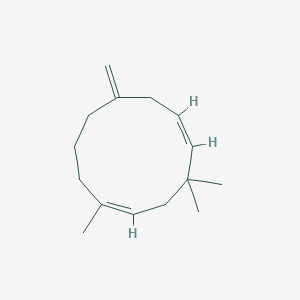

1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene

Description

Properties

CAS No. |

116-04-1 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1Z,5Z)-1,4,4-trimethyl-8-methylidenecycloundeca-1,5-diene |

InChI |

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6,10-11H,1,5,7-9,12H2,2-4H3/b11-6-,14-10- |

InChI Key |

HAVYZKHVTLAPDZ-PRUKLFJYSA-N |

Isomeric SMILES |

C/C/1=C/CC(/C=C\CC(=C)CCC1)(C)C |

Canonical SMILES |

CC1=CCC(C=CCC(=C)CCC1)(C)C |

melting_point |

< 25 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Challenges in Microbial Production

β-Humulene’s hydrophobicity and cytotoxicity necessitate in situ product recovery (ISPR) to mitigate cellular toxicity and degradation. Experiments revealed that E. coli HUM1510 degrades extracellular α-humulene at a rate of 0.12 mg/L/h under non-induced conditions. To address this, biocompatible ISPR methods were prioritized.

Enzymatic Synthesis Using Sesquiterpene Synthases

Fermentation and Protein Purification

The patent outlines a protocol for synthase expression:

-

Vector Construction : The synthase gene was cloned into pET28a and transformed into E. coli BL21(DE3).

-

Induction : 0.5 mM IPTG at OD₆₀₀ = 0.6, followed by 16-hour incubation at 16°C.

-

Purification : Ni-NTA affinity chromatography yielded 4 μg/mL of active enzyme.

In Situ Product Recovery Strategies

Solvent Extraction vs. Adsorptive Resins

Comparative studies evaluated ethyl acetate, dichloromethane (DCM), and Amberlite® XAD4 for α/β-humulene recovery:

| Method | Partition Coefficient (Kₑₓ) | Recovery Rate (%) |

|---|---|---|

| Ethyl acetate | 12.4 ± 0.8 | 78.2 ± 3.1 |

| DCM | 18.9 ± 1.2 | 92.5 ± 2.4 |

| Amberlite® XAD4 | N/A | 95.8 ± 1.6 |

Amberlite® XAD4, a hydrophobic resin, outperformed solvents by achieving 95.8% recovery without inhibiting cell growth. Post-elution with acetonitrile yielded >90% purity, enabling direct use in downstream oxidation reactions.

Integrated Bioprocessing

Coupling fermentation with in situ adsorption increased total α-humulene yield by 2,310% (from 2.5 mg/L to 60.2 mg/L). This approach is directly applicable to β-humulene, assuming similar physicochemical properties.

Chemical Synthesis and Oxidation Pathways

Allylic Oxidation of α-Humulene

While β-humulene-specific syntheses are scarce, α-humulene oxidation offers insights. Manganese(II) chloride and tert-butyl hydroperoxide (TBHP) oxidized α-humulene to zerumbone (51.6% selectivity) and β-humulene epoxide (23.4%). Optimizing reaction conditions (e.g., catalyst loading, solvent polarity) could shift selectivity toward β-humulene derivatives.

Challenges in Chemical Routes

Chemical synthesis faces hurdles in stereochemical control and scalability. Enzymatic methods remain preferable for chiral purity.

Chemical Reactions Analysis

Allylic Oxidation

beta-Humulene undergoes allylic oxidation to produce bioactive derivatives:

-

Zerumbone Synthesis :

Ozonolysis and Atmospheric Reactivity

beta-Humulene reacts rapidly with atmospheric oxidants:

| Oxidant | Reaction Environment | Major Products | Secondary Organic Aerosol (SOA) Yield | Reference |

|---|---|---|---|---|

| O₃ | Smog chamber (NOₓ present) | Organic nitrates, ketones | 15–20% | |

| NO₃ | Dark oxidation | Bicyclic peroxides | 25–30% |

Conformational Reactivity

Computational studies identify four stable conformers of beta-Humulene, influencing regioselectivity in reactions:

-

Reactive Sites : The triply substituted C=C bonds at positions 1–2 and 8–9 show differential reactivity due to steric and electronic effects .

-

Epoxidation Preference : The less hindered 8–9 double bond reacts preferentially with peracids .

Catalytic Functionalization

beta-Humulene participates in transition-metal-catalyzed reactions:

-

Hydrogenation : Selective reduction to tetrahydrohumulene using Pd/C .

-

Isomerization : Acid-catalyzed rearrangement to caryophyllene derivatives .

Environmental and Biological Interactions

Scientific Research Applications

Beta-Humulene has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity . In biology and medicine, beta-Humulene has been found to possess anti-inflammatory, antitumor, and antibacterial properties . It is being investigated for its potential use in treating various inflammatory diseases, cancers, and bacterial infections . In the industry, beta-Humulene is used as a flavoring agent in food and beverages, as well as in the production of fragrances and cosmetics .

Mechanism of Action

The mechanism of action of beta-Humulene involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of key inflammatory mediators such as inducible nitric oxide synthase, interleukin-1 beta, and tumor necrosis factor-alpha . Beta-Humulene also induces apoptosis in cancer cells by increasing the production of reactive oxygen species and disrupting mitochondrial membrane potential . These actions contribute to its anti-inflammatory and antitumor effects .

Comparison with Similar Compounds

Beta-Humulene vs. Alpha-Humulene

- Structure : Beta-Humulene has an 11-membered macrocyclic ring, while alpha-Humulene (CAS 6753-98-6) features a 9-membered ring with distinct double bond positions ().

- Bioactivity : Beta-Humulene shows stronger antibacterial activity (peak area 214.483 in GC-MS analysis) compared to alpha-Humulene, which is linked to anti-inflammatory effects ().

- Applications : Alpha-Humulene is primarily used as a research reagent (), whereas beta-Humulene is a key component in antimicrobial formulations ().

Beta-Humulene vs. (E,Z)-alpha-Farnesene

- Structure : Beta-Humulene is cyclic, while alpha-Farnesene is linear.

Beta-Humulene vs. Beta-Copaene

- Structure : Beta-Copaene (CAS 20479-06-5) is tricyclic, whereas beta-Humulene is bicyclic ().

- Function : Beta-Copaene’s role is less studied but may involve ecological interactions, unlike beta-Humulene’s documented pharmacological applications.

Pharmacological Potential

- Antibacterial Activity : Beta-Humulene’s efficacy against bacterial pathogens is attributed to its interaction with microbial cell membranes ().

Industrial and Cosmetic Uses

Beta-Humulene is a valued component in essential oils for perfumery and aromatherapy. In patchouli oil, it constitutes ~14% of the total composition (), contributing to the oil’s stability and fragrance profile.

Biological Activity

Beta-humulene, a naturally occurring sesquiterpene found in various plants, particularly hops (Humulus lupulus), has garnered significant attention due to its diverse biological activities. This article explores the compound's anti-inflammatory, anticancer, antibacterial, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

Beta-humulene (C15H24) is characterized by its bicyclic structure, which contributes to its biological activity. It is a colorless liquid with a characteristic odor and is soluble in organic solvents but has limited solubility in water. Its structure allows it to interact with various biological targets, influencing numerous signaling pathways.

1. Anti-inflammatory Effects

Beta-humulene exhibits notable anti-inflammatory properties. Research indicates that it can inhibit histamine-triggered edema and inflammation in murine models. In a study by Chen et al. (2022), beta-humulene was shown to significantly reduce carrageenan-induced paw edema in rats, suggesting its potential as an anti-inflammatory agent comparable to dexamethasone .

Table 1: Anti-inflammatory Effects of Beta-Humulene

| Study | Model | Effect | Concentration |

|---|---|---|---|

| Medeiros et al. (2007) | Rat paw edema | Reduced TNF-α and IL-1β levels | Not specified |

| Chen et al. (2022) | Murine model | Significant edema reduction | Not specified |

2. Anticancer Activity

Beta-humulene has demonstrated significant anticancer properties across various cancer cell lines. In vitro studies reveal that it inhibits the proliferation of cancer cells while sparing normal cells. For instance, a study reported that beta-humulene exhibited cytotoxic effects against human colorectal adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values of 3.1 × 10^-4 M and 4.2 × 10^-4 M, respectively .

Table 2: Anticancer Activity of Beta-Humulene

| Cancer Cell Line | IC50 (M) | Mechanism |

|---|---|---|

| HCT-116 | 3.1 × 10^-4 | Induces apoptosis |

| MCF-7 | 4.2 × 10^-4 | Modulates ROS production |

| RAW264.7 | 1.9 × 10^-4 | Cytotoxicity observed |

In vivo studies also support these findings, where beta-humulene enhanced the efficacy of chemotherapeutic agents like doxorubicin in colon cancer models .

3. Antibacterial Properties

Beta-humulene exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study conducted by Jang et al. (2020) found that beta-humulene significantly inhibited biofilm formation and reduced the metabolic activity of bacterial cells at concentrations as low as 9.8 × 10^-6 M .

Table 3: Antibacterial Activity of Beta-Humulene

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 9.8 × 10^-6 M | Inhibition of growth |

| Escherichia coli | Not specified | Significant antibacterial activity |

The mechanisms underlying the biological activities of beta-humulene are multifaceted:

- Anti-inflammatory Mechanism : Beta-humulene inhibits pro-inflammatory cytokines such as TNF-α and IL-1β, modulating nuclear factor-kappa B (NF-κB) signaling pathways .

- Anticancer Mechanism : It induces apoptosis in cancer cells through intrinsic pathways and enhances reactive oxygen species (ROS) production, leading to increased cytotoxicity against tumor cells .

- Antibacterial Mechanism : The compound disrupts bacterial cell membranes, leading to morphological changes and reduced viability .

Case Studies

Several studies have highlighted the therapeutic potential of beta-humulene:

- Cancer Therapy Enhancement : A study demonstrated that when combined with β-caryophyllene, beta-humulene significantly increased the anticancer activity against MCF-7 cells, suggesting synergistic effects that could enhance treatment outcomes for breast cancer patients .

- Inflammation Models : In experimental models of inflammation, beta-humulene showed comparable efficacy to traditional anti-inflammatory drugs like dexamethasone, indicating its potential for managing inflammatory diseases .

Q & A

What analytical techniques are considered standard for identifying and quantifying beta-Humulene in plant extracts?

Basic Research Focus

Beta-Humulene is typically identified using gas chromatography-mass spectrometry (GC-MS) for volatile compound separation and mass spectral matching . Quantification often employs high-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) for structural validation. Researchers must cross-reference retention indices and spectral libraries (e.g., NIST) to confirm purity, as co-elution with structurally similar terpenes can skew results .

How can researchers design experiments to assess beta-Humulene’s anti-inflammatory mechanisms while minimizing confounding variables?

Advanced Research Focus

To isolate beta-Humulene’s effects, use in vitro models (e.g., LPS-stimulated macrophages) with dose-response assays to establish causality. Pair this with knockout cell lines (e.g., COX-2 or NF-κB deficient) to confirm target pathways. For in vivo studies, employ randomized controlled trials in murine models, ensuring blinding and standardized diets to control for microbiome interactions . Include positive controls (e.g., dexamethasone) and validate findings via Western blotting or ELISA for cytokine profiling .

What methodologies are employed to elucidate beta-Humulene’s biosynthesis pathways in plant systems?

Basic Research Focus

Biosynthetic studies combine isotopic labeling (e.g., -glucose tracer experiments) with transcriptomic analysis to identify enzymes like terpene synthases. Gene silencing (RNAi) or CRISPR-Cas9 knockout in model plants (e.g., Nicotiana benthamiana) can validate pathway steps. Metabolite profiling via LC-MS/MS is critical to track intermediate accumulation .

How should researchers address discrepancies in reported bioactivity data for beta-Humulene across studies?

Advanced Research Focus

Contradictions often arise from variations in extraction methods (e.g., solvent polarity affecting compound yield) or biological models (e.g., cell line specificity). Conduct systematic reviews with meta-analyses to assess effect sizes across studies . Use sensitivity analyses to isolate variables (e.g., purity thresholds >95%) and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

What experimental frameworks are suitable for investigating beta-Humulene’s synergistic effects with other terpenes?

Advanced Research Focus

Employ fractional factorial designs to test combinatorial interactions. For example, pair beta-Humulene with caryophyllene in in vitro cytotoxicity assays, using Chou-Talalay synergy indices to quantify combined effects. Omics approaches (e.g., metabolomics) can identify upregulated/downregulated pathways in synergistic vs. monotherapy conditions .

How do researchers evaluate beta-Humulene’s stability under varying environmental conditions?

Basic Research Focus

Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to track decomposition. Oxidative stability is assessed via DPPH radical scavenging assays , while photodegradation is tested under UV-Vis light exposure . Data should adhere to ICH guidelines for reproducibility .

What computational approaches are validated for predicting beta-Humulene’s molecular interactions?

Advanced Research Focus

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like TRPV1 or CB2 receptors. Validate predictions with site-directed mutagenesis and binding affinity assays (e.g., SPR). Use QSAR models to correlate structural features with bioactivity, ensuring training datasets include diverse terpene analogs .

What ecological roles of beta-Humulene are prioritized in current chemical ecology research?

Basic Research Focus

Beta-Humulene’s role as an herbivore deterrent is studied via field assays (e.g., insect feeding preference trials) and headspace collection to analyze volatile emission patterns. Electrophysiological recordings (e.g., EAG) quantify insect antennal responses, while gene expression analysis in plants under herbivory links biosynthesis to ecological stress .

How can researchers improve reproducibility in beta-Humulene synthesis protocols?

Advanced Research Focus

Optimize synthetic routes (e.g., cyclization of farnesyl pyrophosphate ) using Design of Experiments (DoE) to identify critical parameters (catalyst concentration, temperature). Validate purity via HPLC-ELSD and chiral chromatography to resolve enantiomeric impurities. Publish detailed supplementary protocols with raw spectral data, adhering to Beilstein Journal guidelines for reproducibility .

What gaps exist in current beta-Humulene research, and how can interdisciplinary approaches address them?

Advanced Research Focus

Key gaps include mechanistic ambiguity in immunomodulation and scalable biosynthesis . Address these via convergent research :

- Combine single-cell RNA-seq with flux balance analysis to map metabolic networks in producing organisms.

- Apply synthetic biology (e.g., yeast chassis) for sustainable production, using CRISPRa to upregulate pathway genes.

- Leverage scoping reviews to identify understudied applications (e.g., antimicrobial adjuvants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.